

An In-depth Technical Guide to the Physicochemical Properties of 6-(Bromomethyl)quinoxaline

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Compound of Interest

Compound Name: **6-(Bromomethyl)quinoxaline**

Cat. No.: **B1336612**

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Introduction

6-(Bromomethyl)quinoxaline is a heterocyclic organic compound featuring a quinoxaline core with a bromomethyl substituent. The quinoxaline ring system, a fusion of benzene and pyrazine rings, is a prominent scaffold in medicinal chemistry, known to be a component of various biologically active compounds. Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties. The presence of the reactive bromomethyl group in **6-(Bromomethyl)quinoxaline** makes it a valuable intermediate for the synthesis of a diverse range of derivatives, allowing for the introduction of various functional groups and the exploration of their structure-activity relationships. This technical guide provides a comprehensive overview of the known physicochemical properties of **6-(Bromomethyl)quinoxaline**, along with relevant experimental details and its reactivity profile.

Physicochemical Properties

Quantitative data for the physicochemical properties of **6-(Bromomethyl)quinoxaline** are not extensively reported in publicly available literature. The following table summarizes the available information. For context, data for the parent compound, quinoxaline, and a related derivative, 6-bromoquinoxaline, are also provided.

Property	6-(Bromomethyl)quinoxaline	Quinoxaline[1]	6-Bromoquinoxaline[2]
CAS Number	53967-21-8	91-19-0	50998-17-9
Molecular Formula	C ₉ H ₇ BrN ₂	C ₈ H ₆ N ₂	C ₈ H ₅ BrN ₂
Molecular Weight	223.07 g/mol	130.15 g/mol	209.05 g/mol
Physical Form	Solid	Colorless oil/low melting solid	Powder
Melting Point	Data not available	29-32 °C	48-53 °C
Boiling Point	Data not available	220-223 °C	Data not available
Solubility	Data not available	Miscible in water	Data not available
pKa	Data not available	0.6	Data not available

Spectral Data

Detailed spectral data for **6-(Bromomethyl)quinoxaline** is limited. However, characteristic spectral features can be anticipated based on its structure and data from related compounds.

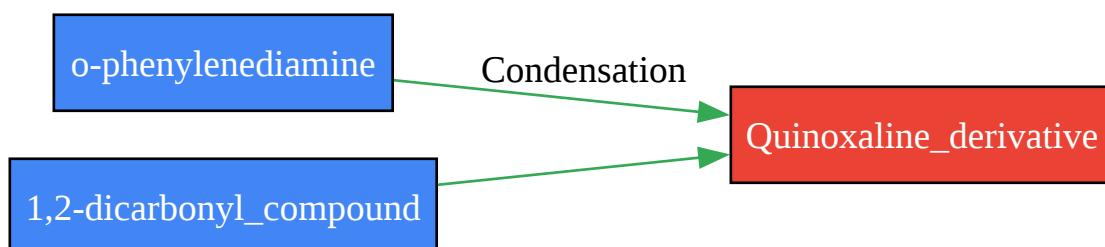
- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring and a characteristic singlet for the methylene protons of the bromomethyl group (-CH₂Br), likely in the range of 4.5-5.0 ppm.
- ¹³C NMR: The carbon NMR spectrum will display signals for the eight carbons of the quinoxaline ring and one signal for the bromomethyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic peaks for C-H aromatic stretching, C=N and C=C stretching of the quinoxaline ring, and a C-Br stretching vibration.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **6-(Bromomethyl)quinoxaline** is not readily available in the reviewed literature, a general synthetic approach can be inferred from the synthesis of related quinoxaline derivatives.

General Synthesis of Quinoxaline Derivatives

The most common and versatile method for synthesizing the quinoxaline ring is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]

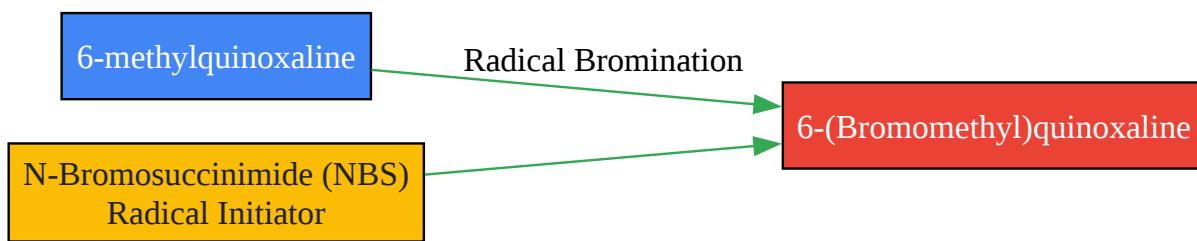


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General synthesis of quinoxaline derivatives.

Putative Synthesis of **6-(Bromomethyl)quinoxaline**

A plausible synthetic route to **6-(Bromomethyl)quinoxaline** would likely involve the bromination of a methyl-substituted quinoxaline precursor, such as 6-methylquinoxaline. This reaction is typically carried out using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.



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Plausible synthesis of **6-(Bromomethyl)quinoxaline**.

Purification: Purification of the crude product would typically involve standard techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.

Reactivity and Biological Significance

The bromomethyl group at the 6-position of the quinoxaline ring is a key feature that dictates the reactivity of this molecule. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide array of functional groups, making **6-(Bromomethyl)quinoxaline** a versatile building block for the synthesis of more complex molecules.^[4]

The quinoxaline scaffold is of significant interest in drug discovery. While specific biological targets for **6-(Bromomethyl)quinoxaline** have not been explicitly identified in the available literature, quinoxaline derivatives have been reported to exhibit a broad range of biological activities.^{[1][5]} These include:

- Anticancer Activity: Some quinoxaline derivatives have shown cytotoxic effects against various cancer cell lines.
- Antimicrobial Activity: The quinoxaline ring is a core component of several antibacterial and antifungal agents.^[6]
- Antiviral Activity: Certain quinoxaline derivatives have demonstrated inhibitory activity against various viruses.

The biological activity of quinoxaline derivatives is often attributed to their ability to intercalate into DNA or inhibit key enzymes involved in cellular processes.^[1]

Conclusion

6-(Bromomethyl)quinoxaline is a valuable synthetic intermediate with significant potential for the development of novel therapeutic agents and functional materials. While detailed physicochemical and biological data for this specific compound are currently limited, its structural features and the known activities of related quinoxaline derivatives suggest that it is a promising scaffold for further investigation. Future research should focus on the full characterization of its physicochemical properties, the development of optimized synthetic and purification protocols, and the exploration of its biological targets and mechanisms of action.

This will undoubtedly pave the way for the rational design and synthesis of new **6-(bromomethyl)quinoxaline**-based compounds with enhanced therapeutic potential.

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